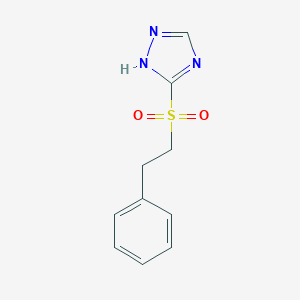![molecular formula C20H15ClN2O4S2 B278678 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate, also known as CIB-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzisothiazolone derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Moreover, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to modulate the activity of various enzymes and receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit cancer cell proliferation, induce apoptosis, and protect neurons from oxidative stress-induced damage. In addition, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to modulate the activity of enzymes and receptors involved in cell signaling pathways, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. It also exhibits potent anti-cancer and neuroprotective effects. However, one of the limitations of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, further studies are needed to determine its safety profile and potential side effects.
Orientations Futures
There are several future directions for the study of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as a chemotherapeutic agent for the treatment of cancer. Moreover, further studies are needed to determine its safety profile and potential side effects, as well as its pharmacokinetics and pharmacodynamics. In addition, the development of more potent and selective derivatives of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate involves the reaction of 2-amino-4-chlorobenzoic acid with 1,1-dioxido-1,2-benzisothiazole-3-carboxylic acid anhydride to form 2-[4-chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]acetic acid. This intermediate is then reacted with 2-thiophenecarboxylic acid to obtain the final product, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate. The synthesis method has been optimized to yield high purity and good yield of the compound.
Applications De Recherche Scientifique
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Propriétés
Nom du produit |
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C20H15ClN2O4S2 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C20H15ClN2O4S2/c21-14-7-9-15(10-8-14)23(11-12-27-20(24)17-5-3-13-28-17)19-16-4-1-2-6-18(16)29(25,26)22-19/h1-10,13H,11-12H2 |
Clé InChI |
NIJHDHMOMUVPNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)
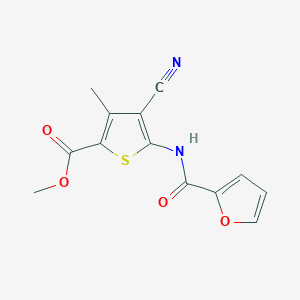
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
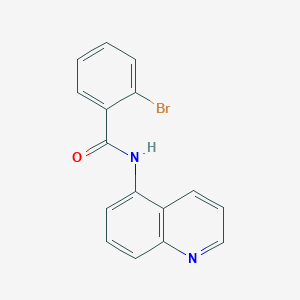
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)
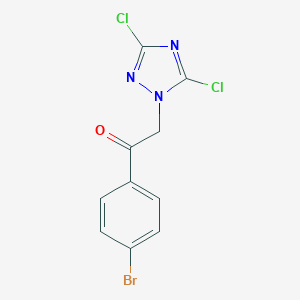
![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
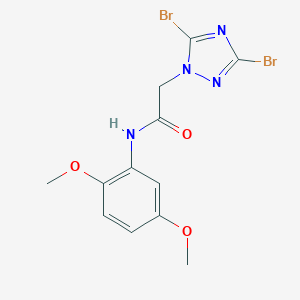
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)

